molecular formula C8H10BF2NO4S B1434229 (2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid CAS No. 1704065-67-7

(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid

Cat. No. B1434229
M. Wt: 265.05 g/mol
InChI Key: YSWHHDQOWOJJFF-UHFFFAOYSA-N
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Description

“(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C8H12BNO4S . It has a molecular weight of 229.06 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 428.5±55.0 °C at 760 mmHg . It has a predicted density of 1.37±0.1 g/cm3 . The compound should be stored at room temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound include H319, which means it causes serious eye irritation . The precautionary statements include P305+P351+P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

[2-(dimethylsulfamoyl)-4,5-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BF2NO4S/c1-12(2)17(15,16)8-4-7(11)6(10)3-5(8)9(13)14/h3-4,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWHHDQOWOJJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)N(C)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166936
Record name Boronic acid, B-[2-[(dimethylamino)sulfonyl]-4,5-difluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid

CAS RN

1704065-67-7
Record name Boronic acid, B-[2-[(dimethylamino)sulfonyl]-4,5-difluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[(dimethylamino)sulfonyl]-4,5-difluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid
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(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid
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(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid
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(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 5
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(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 6
(2-(N,N-dimethylsulfamoyl)-4,5-difluorophenyl)boronic acid

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